molecular formula C9H10NO3D3·HCl B602623 rac Normetanephrine-d3 Hydrochloride CAS No. 1085333-97-6

rac Normetanephrine-d3 Hydrochloride

Cat. No.: B602623
CAS No.: 1085333-97-6
M. Wt: 222.69
InChI Key:
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Description

“rac Normetanephrine-d3 Hydrochloride” is the labelled analogue of rac Normetanephrine Hydrochloride, which is a metabolite of Epinephrine . It is used in pharmaceutical toxicology and as a reference material for accurate and reliable data analysis .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H11D3ClNO3 . The molecular weight is 222.68 .


Physical and Chemical Properties Analysis

“this compound” appears as a white to pale beige solid . It is slightly soluble in DMSO and methanol when heated . It should be stored at 2-8°C under an inert atmosphere .

Scientific Research Applications

Biochemical Markers for Tumors

rac Normetanephrine-d3 Hydrochloride plays a crucial role in tumor detection. Metanephrines, including normetanephrine, are biochemical markers for tumors of the adrenal medulla, such as pheochromocytoma, and other tumors derived from neural crest cells, including paragangliomas and neuroblastomas. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing d3-normetanephrine as an internal standard has been developed for the measurement of urinary conjugated metanephrines, providing a sensitive and specific test for tumor diagnosis (Taylor & Singh, 2002).

Neurochemical Research

In neurochemical research, normetanephrine, a metabolite of norepinephrine, is extensively studied. It is metabolized primarily by monoamine oxidase and is a key substance in understanding brain chemistry. Studies have shown that injected normetanephrine in rats is rapidly metabolized in the brain, providing insights into the metabolism of norepinephrine in the nervous system (Schanberg et al., 1968).

Analytical Chemistry and Diagnostic Testing

This compound is used in the development of novel methods for detecting normetanephrine in biological samples. For instance, a novel carbon/chitosan electrode paste was used for sensitive voltammetric determination of normetanephrine, demonstrating the compound's importance in diagnostic testing and analytical chemistry (El Khamlichi et al., 2018).

Understanding Hormonal Action

This compound also finds application in studies related to steroid/nuclear receptor-associated coactivators. These studies help understand hormone action and potentially develop therapeutic agents for hormone-dependent neoplasia (Li, Gomes, & Chen, 1997).

Environmental and Ecological Research

Additionally, this compound is relevant in environmental and ecological research. Studies have explored the occurrence of ractopamine, a related compound, in water bodies, examining its ecological impacts and toxicity to humans and nontarget organisms like fish (Sachett et al., 2018).

Safety and Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use .

Mechanism of Action

Rac Normetanephrine-d3 Hydrochloride, also known as Normetanephrine-d3 HCl, is a deuterated compound of Normetanephrine Hydrochloride . It is a metabolite of Epinephrine , and its mechanism of action involves several steps and processes.

Target of Action

The primary target of Normetanephrine-d3 HCl is the catecholamine receptors within the brain . These receptors play a crucial role in the sympathetic nervous system, which is responsible for the body’s fight-or-flight response.

Mode of Action

Normetanephrine-d3 HCl interacts with its targets by binding to the catecholamine receptors. This binding event triggers the release of catecholamines, which then exert their effects on the sympathetic nervous system .

Biochemical Pathways

The affected biochemical pathway is the catecholamine pathway. The binding of Normetanephrine-d3 HCl to the catecholamine receptors triggers the release of catecholamines. These catecholamines then interact with various components of the sympathetic nervous system, leading to a diverse array of physiological responses .

Pharmacokinetics

It is known that deuterated compounds can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Properties

IUPAC Name

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H/i5D2,8D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFPRGQZWKTEON-IJJJTAPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CN)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)OC)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858223
Record name 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]-2-methoxyphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1085333-97-6
Record name 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]-2-methoxyphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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